(2R)-2-(cyclopentylamino)propan-1-ol
Description
(2R)-2-(cyclopentylamino)propan-1-ol is a chiral secondary alcohol characterized by a cyclopentylamino group attached to the second carbon of a propanol backbone in the R-configuration. Its IUPAC name is (R)-2-(cyclopentylamino)propan-1-ol, with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . The compound’s stereochemistry is defined by the InChI code 1S/C8H17NO/c1-7(6-10)9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m1/s1, and its InChI key is CHJDDDIKQFVCKB-SSDOTTSWSA-N . Commercially available via Enamine at 95% purity, it is supplied with a Material Safety Data Sheet (MSDS) and Certificate of Analysis (COA), underscoring its use in research contexts such as chemical synthesis and pharmaceutical development .
Properties
CAS No. |
1568073-66-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(cyclopentylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentylamine and a suitable propan-1-ol derivative.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction and improve the efficiency of the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and reduce production costs. The process may also include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(cyclopentylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, acids, and bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols.
Scientific Research Applications
(2R)-2-(cyclopentylamino)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of cyclopentylamino derivatives on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(cyclopentylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of (2R)-2-(cyclopentylamino)propan-1-ol vary in substituents, chain length, and stereochemistry, leading to differences in physicochemical properties and applications. Key compounds include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₈H₁₇NO | 143.23 | Cyclopentylamino, propanol | Chiral R-configuration, 95% purity |
| 2-(Cyclopentylamino)propan-1-ol (racemic) | 1022658-90-7 | C₈H₁₇NO | 143.23 | Cyclopentylamino, propanol | Racemic mixture, 6 suppliers |
| (2R)-2-(Dibenzylamino)propan-1-ol | 60479-64-3 | C₁₇H₂₁NO | 255.36 | Dibenzylamino, propanol | Increased lipophilicity, aromaticity |
| (2R)-2-(dimethylamino)propan-1-ol | 55197-05-2 | C₅H₁₃NO | 103.16 | Dimethylamino, propanol | Compact structure, lower molecular weight |
| 2-(Cyclopentylamino)butan-1-ol | 500563-13-3 | C₉H₁₉NO | 157.25 | Cyclopentylamino, butanol | Extended carbon chain |
Key Observations :
- Substituent Effects: The cyclopentyl group in the target compound balances lipophilicity and steric bulk, whereas dibenzylamino analogs (e.g., (2R)-2-(Dibenzylamino)propan-1-ol) exhibit higher molecular weight and aromaticity, likely reducing solubility .
- Chain Length: Butan-1-ol analogs (e.g., 2-(Cyclopentylamino)butan-1-ol) have longer carbon chains, which may influence membrane permeability and metabolic stability .
Commercial Availability and Supplier Data
The commercial landscape for these compounds varies significantly:
- This compound: Available exclusively from Enamine (Ukraine) with 95% purity, indicating specialized production .
- Racemic 2-(Cyclopentylamino)propan-1-ol: Offered by 6 suppliers, suggesting broader accessibility for non-stereospecific applications .
- Dibenzylamino and Dimethylamino Analogs: Multiple suppliers exist for (2R)-2-(Dibenzylamino)propan-1-ol (LookChem) and (2R)-2-(dimethylamino)propan-1-ol (American Elements), reflecting diverse industrial demand .
Stereochemical Considerations
The R-configuration of this compound distinguishes it from racemic or S-enantiomer forms. Chirality is critical in pharmaceutical contexts, as enantiomers often exhibit divergent biological activities. For example:
- The R-enantiomer may display unique receptor-binding profiles compared to its S-counterpart, though specific data are absent in the provided evidence.
- Racemic 2-(Cyclopentylamino)propan-1-ol (CAS 1022658-90-7) is more widely available but lacks enantiomeric specificity, limiting its utility in targeted therapies .
Physicochemical Properties and Molecular Characteristics
- Molecular Weight: The target compound (143.23 g/mol) falls between smaller dimethylamino analogs (103.16 g/mol) and bulkier dibenzylamino derivatives (255.36 g/mol), influencing drug-likeness parameters like LogP and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
